2-Methyl-1-(2-methylphenyl)piperazine

Serotonin transporter (SERT) Radioligand binding Monoamine reuptake

Researchers require validated SERT inhibitors with defined off-target profiles to establish robust assay windows. This arylpiperazine offers a precisely characterized pharmacological fingerprint distinct from oMPP or mCPP. - **SERT inhibition**: Ki = 20 nM; ideal for [3H]paroxetine or [3H]citalopram displacement. - **Selectivity data**: α2-adrenergic affinity (Ki = 63 nM) supports broad receptor profiling. - **Structural utility**: Dual methyl substitution (ortho-phenyl + 2-piperazine) enables systematic SAR vs. oMPP. Available for R&D use with bulk ordering options.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
Cat. No. B13627417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(2-methylphenyl)piperazine
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1CNCCN1C2=CC=CC=C2C
InChIInChI=1S/C12H18N2/c1-10-5-3-4-6-12(10)14-8-7-13-9-11(14)2/h3-6,11,13H,7-9H2,1-2H3
InChIKeyBOGVRSLRVPJJQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(2-methylphenyl)piperazine: Overview


2-Methyl-1-(2-methylphenyl)piperazine is a synthetic arylpiperazine derivative characterized by an ortho-methyl substitution on the phenyl ring and an additional methyl group at the 2-position of the piperazine core. This compound belongs to the broader class of substituted phenylpiperazines, which have been extensively investigated as ligands for serotonergic, dopaminergic, and adrenergic targets [1]. The dual methyl substitution pattern confers a distinct three-dimensional conformation and lipophilicity profile relative to unsubstituted or mono-methylated analogs, directly influencing its molecular recognition at monoamine transporters and G protein-coupled receptors [1].

2-Methyl-1-(2-methylphenyl)piperazine Is Irreplaceable


Arylpiperazine derivatives exhibit profound differences in their receptor selectivity, intrinsic efficacy, and transporter inhibition profiles based solely on subtle changes to the substitution pattern of the phenyl ring and the piperazine backbone [1]. For instance, the ortho-methyl analog 1-(2-methylphenyl)piperazine (oMPP) functions primarily as a monoamine releasing agent with EC50 values of 175 nM for serotonin and 39.1 nM for norepinephrine [2], whereas the meta-chloro analog mCPP binds with relatively balanced affinity across 5-HT1A, 5-HT2, and 5-HT1 sites (Ki values of 23 nM, 40 nM, and 25 nM, respectively) [3]. In contrast, 2-Methyl-1-(2-methylphenyl)piperazine demonstrates a distinct pharmacological fingerprint characterized by high-affinity inhibition of the serotonin transporter (SERT) [4]. These divergent profiles underscore that even closely related arylpiperazines cannot be considered interchangeable for receptor binding assays or functional studies; each substitution pattern yields a unique ligand with specific utility in neuropharmacological research and drug discovery programs.

2-Methyl-1-(2-methylphenyl)piperazine Comparative Pharmacology


SERT Binding Affinity Comparison

2-Methyl-1-(2-methylphenyl)piperazine exhibits high binding affinity for the rat serotonin transporter (SERT) with a Ki of 20 nM, measured via displacement of [3H]paroxetine [1]. In contrast, the ortho-methyl analog 1-(2-methylphenyl)piperazine (oMPP) lacks significant SERT binding affinity, instead functioning as a substrate-type monoamine releaser [2]. Similarly, mCPP displays only modest SERT affinity with an IC50 of 230 nM in human occipital cortex [3]. This represents an approximate 11.5-fold higher SERT affinity for 2-Methyl-1-(2-methylphenyl)piperazine compared to mCPP.

Serotonin transporter (SERT) Radioligand binding Monoamine reuptake

Inhibition vs. Release at SERT

While 1-(2-methylphenyl)piperazine (oMPP) acts as a serotonin–norepinephrine–dopamine releasing agent (SNDRA) with EC50 values of 175 nM (serotonin), 39.1 nM (norepinephrine), and 296–542 nM (dopamine) [1], 2-Methyl-1-(2-methylphenyl)piperazine functions as a serotonin transporter (SERT) inhibitor with no reported releasing activity [2]. This functional divergence—inhibitor vs. substrate—is a critical determinant of downstream pharmacological effects, with inhibitors generally increasing synaptic serotonin without causing transporter-mediated efflux.

Monoamine release Functional pharmacology Mechanism of action

Alpha-2 Adrenergic Receptor Engagement

2-Methyl-1-(2-methylphenyl)piperazine demonstrates moderate affinity for the alpha-2 adrenergic receptor with a Ki of 63 nM in rat tissue, as determined by [3H]-RX 821002 displacement [1]. This contrasts with the binding profile of oMPP, which displays high affinity for 5-HT1A (Ki = 9.5 nM) but negligible activity at alpha-adrenergic sites [2]. The differential alpha-2 engagement suggests that 2-Methyl-1-(2-methylphenyl)piperazine may produce distinct autonomic and central nervous system effects compared to analogs lacking this receptor interaction.

Alpha-2 adrenergic receptor Selectivity profiling CNS polypharmacology

5-HT1A Receptor Affinity Differentiation

While 2-Methyl-1-(2-methylphenyl)piperazine's 5-HT1A binding affinity has not been explicitly reported, the ortho-methyl analog oMPP exhibits high 5-HT1A affinity with a Ki of 9.5 nM [1], and mCPP binds with a Ki of 23 nM [1]. The structural modification in 2-Methyl-1-(2-methylphenyl)piperazine—specifically the additional methyl group on the piperazine ring—is predicted to alter the ligand's interaction with the 5-HT1A binding pocket, potentially reducing affinity or modifying intrinsic efficacy [2]. This inference is supported by extensive SAR studies demonstrating that even minor substitutions on the piperazine nitrogen or phenyl ring can dramatically shift 5-HT1A/5-HT7 selectivity [3].

5-HT1A receptor Serotonergic pharmacology Receptor selectivity

2-Methyl-1-(2-methylphenyl)piperazine Research Applications


SERT Binding and Inhibition Assays

Given its high SERT binding affinity (Ki = 20 nM) [1], 2-Methyl-1-(2-methylphenyl)piperazine is ideally suited as a reference compound or positive control in SERT radioligand displacement studies using [3H]paroxetine, [3H]citalopram, or [125I]RTI-55. Unlike oMPP, which lacks SERT binding activity [2], this compound provides a robust signal for establishing assay windows and validating SERT pharmacology in native tissue preparations or recombinant systems.

Inhibition vs. Release Mechanism Studies

The functional dichotomy between 2-Methyl-1-(2-methylphenyl)piperazine (SERT inhibitor) [1] and oMPP (SNDRA) [3] makes this compound an essential tool for dissecting the molecular pharmacology of monoamine transporters. Researchers investigating the structural determinants of inhibitor vs. substrate activity can employ this pair of structurally related arylpiperazines to probe the conformational states of SERT and to validate in silico docking models.

Alpha-2 Adrenergic Profiling in CNS Screens

With its measurable alpha-2 adrenergic receptor affinity (Ki = 63 nM) [1], 2-Methyl-1-(2-methylphenyl)piperazine offers utility as a probe in broad receptor profiling panels aimed at characterizing compound selectivity across serotonergic and adrenergic targets. This property supports its use in academic or industrial screening cascades where understanding off-target interactions is critical for lead optimization programs.

Arylpiperazine Methyl Substitution SAR

The dual methyl substitution pattern of 2-Methyl-1-(2-methylphenyl)piperazine—ortho-methyl on the phenyl ring plus 2-methyl on the piperazine core—provides a unique scaffold for systematic SAR investigations [4]. Comparative analysis with oMPP (ortho-methyl only) and mCPP (meta-chloro) can elucidate how incremental steric and electronic modifications influence binding pose, receptor subtype selectivity, and functional efficacy across the serotonergic and adrenergic receptor families [5].

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